molecular formula C15H19BN2O3 B14845350 4-(3-Aminoisoxazol-5-YL)phenylboronic acid pinacol ester

4-(3-Aminoisoxazol-5-YL)phenylboronic acid pinacol ester

Cat. No.: B14845350
M. Wt: 286.14 g/mol
InChI Key: RNOYFMROTVSZEL-UHFFFAOYSA-N
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Description

4-(3-Aminoisoxazol-5-YL)phenylboronic acid pinacol ester is a boronic ester derivative that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its utility in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in organic synthesis . The presence of the boronic acid pinacol ester moiety makes it a valuable reagent for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminoisoxazol-5-YL)phenylboronic acid pinacol ester typically involves the reaction of 4-(3-Aminoisoxazol-5-YL)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminoisoxazol-5-YL)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(3-Aminoisoxazol-5-YL)phenylboronic acid pinacol ester primarily involves its role as a boron-containing reagent in Suzuki–Miyaura coupling reactions. The boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is highly efficient and tolerant of various functional groups, making it a versatile tool in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Aminoisoxazol-5-YL)phenylboronic acid pinacol ester is unique due to the presence of the aminophenyl and isoxazole moieties, which provide additional sites for chemical modification and enhance its reactivity in various organic transformations. This makes it a valuable compound for the synthesis of complex molecules and advanced materials.

Properties

Molecular Formula

C15H19BN2O3

Molecular Weight

286.14 g/mol

IUPAC Name

5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2-oxazol-3-amine

InChI

InChI=1S/C15H19BN2O3/c1-14(2)15(3,4)21-16(20-14)11-7-5-10(6-8-11)12-9-13(17)18-19-12/h5-9H,1-4H3,(H2,17,18)

InChI Key

RNOYFMROTVSZEL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC(=NO3)N

Origin of Product

United States

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